2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol
Overview
Description
2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol is a fluorinated organic compound with the molecular formula C8H6F5NO. This compound is characterized by the presence of a pyridine ring substituted at the 4-position with a pentafluoropropanol group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol typically involves the reaction of pentafluoropyridine with appropriate nucleophiles. One common method includes the nucleophilic substitution reaction where pentafluoropyridine is reacted with a suitable alcohol under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using pentafluoropyridine as the starting material. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through distillation or recrystallization to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorinated moiety can engage in unique interactions with biological molecules. These interactions can influence various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2,2,3,3,3-Pentafluoro-1-(pyridine-3-yl)propane-1-ol
- 2,2,3,3,3-Pentafluoro-1-(pyridine-2-yl)propane-1-ol
Comparison: Compared to its isomers, 2,2,3,3,3-Pentafluoro-1-(pyridine-4-yl)propane-1-ol has unique properties due to the position of the substituent on the pyridine ring. This positional difference can affect the compound’s reactivity, interaction with other molecules, and overall chemical behavior .
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-pyridin-4-ylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,8(11,12)13)6(15)5-1-3-14-4-2-5/h1-4,6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHROSUKBCNXPBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C(C(F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235134 | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886496-24-8 | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-4-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886496-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(1,1,2,2,2-Pentafluoroethyl)-4-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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